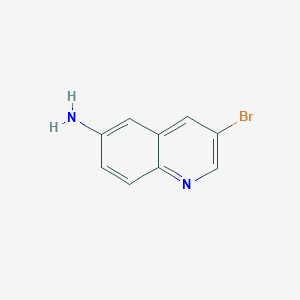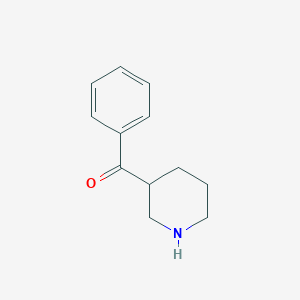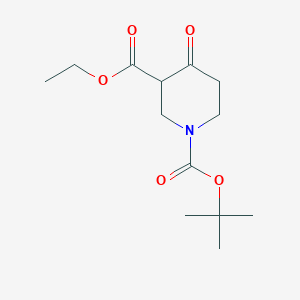
5-(Piperidin-1-ylsulfonyl)pyridin-2-thiol
Übersicht
Beschreibung
5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol is a useful research compound. Its molecular formula is C10H14N2O2S2 and its molecular weight is 258.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 21.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drogen Synthese und Design
Die Piperidin-Einheit ist ein häufiges Merkmal vieler pharmazeutischer Verbindungen aufgrund ihrer Vielseitigkeit und biologischen Aktivität. “5-(Piperidin-1-ylsulfonyl)pyridin-2-thiol” kann als Baustein bei der Synthese verschiedener Medikamente dienen. Seine Sulfonyl- und Thiolgruppen bieten zwei reaktive Stellen für Modifikationen, die die Herstellung einer breiten Palette von Derivaten mit potenziellen pharmakologischen Aktivitäten ermöglichen .
Studien zur biologischen Aktivität
Die Thiolgruppe in “this compound” kann verwendet werden, um biologische Aktivitäten wie Enzyminhibition zu untersuchen. Es ist bekannt, dass Thiolgruppen kovalente Bindungen mit bestimmten Aminosäuren in den aktiven Zentren von Enzymen bilden, was zur Entwicklung neuer Inhibitoren mit therapeutischen Anwendungen führen kann .
Materialwissenschaften
In den Materialwissenschaften kann “this compound” zur Modifizierung der Oberflächeneigenschaften von Materialien verwendet werden. Die Thiolgruppe insbesondere ist bekannt für ihre Fähigkeit, starke Bindungen mit Goldoberflächen zu bilden, was bei der Herstellung von selbstorganisierten Monolagen oder Sensoren nützlich sein könnte .
Chemische Synthese
Diese Verbindung kann als Zwischenprodukt in mehrstufigen chemischen Synthesen fungieren. Ihre funktionellen Gruppen ermöglichen selektive Reaktionen, die zu komplexen Molekülen führen können. Beispielsweise kann die Sulfonylgruppe verwendet werden, um Sulfonamid-Verknüpfungen einzuführen, die in verschiedenen chemischen Strukturen weit verbreitet sind .
Katalyse
Die Sulfonylgruppe in “this compound” kann als Ligand für Metallkatalysatoren wirken. Dies kann besonders nützlich bei Übergangsmetall-katalysierten Reaktionen sein, bei denen die Sulfonylgruppe das Metallzentrum stabilisieren und die Effizienz der Reaktion verbessern kann .
Analytische Chemie
Aufgrund ihrer einzigartigen Struktur kann “this compound” als Standard oder Reagenz in der analytischen Chemie verwendet werden. Es kann bei der Quantifizierung oder Detektion verschiedener Substanzen durch Techniken wie HPLC oder Massenspektrometrie helfen .
Landwirtschaftliche Chemie
Piperidinderivate werden oft wegen ihres potenziellen Einsatzes in der Landwirtschaft als Pestizide oder Herbizide untersucht. Die Sulfonyl- und Thiolgruppen in “this compound” könnten funktionalisiert werden, um neue Verbindungen zu erzeugen, die bestimmte Schädlinge oder Unkräuter bekämpfen .
Umweltwissenschaften
In den Umweltwissenschaften könnte diese Verbindung auf ihre Fähigkeit untersucht werden, Schwermetalle oder andere Schadstoffe zu binden. Die Thiolgruppe insbesondere hat eine hohe Affinität zu Metallen, die bei der Entwicklung neuer Sanierungstechnologien genutzt werden könnte .
Wirkmechanismus
Target of Action
The primary target of 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol is Lysyl Oxidase (LOX) . LOX is a secreted copper-dependent amine oxidase that cross-links collagens and elastin in the extracellular matrix and is a critical mediator of tumor growth and metastatic spread .
Mode of Action
The compound interacts with LOX, inhibiting its enzymatic activity . It is known that the inhibition of lox leads to a decrease in the cross-linking of collagens and elastin in the extracellular matrix .
Biochemical Pathways
The inhibition of LOX affects the biochemical pathways involved in the formation of the extracellular matrix . This can lead to a decrease in tumor growth and metastatic spread, as LOX plays a crucial role in these processes .
Pharmacokinetics
The compound is known to be solid at room temperature and has a molecular weight of 25837
Result of Action
The inhibition of LOX by 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol can lead to a decrease in the cross-linking of collagens and elastin in the extracellular matrix . This can result in a decrease in tumor growth and metastatic spread .
Action Environment
The action of 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol can be influenced by various environmental factors. For instance, the compound is stored under nitrogen at 4°C to maintain its stability
Biochemische Analyse
Biochemical Properties
5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the overall biochemical pathways. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby modulating the activity of these enzymes and influencing the cellular redox state .
Cellular Effects
The effects of 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, it can modulate cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the modulation of various cellular pathways and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. The compound can modulate the activity of enzymes involved in oxidative stress responses, leading to changes in the cellular redox state and overall metabolism .
Transport and Distribution
The transport and distribution of 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions influence the compound’s overall efficacy and biological effects.
Subcellular Localization
The subcellular localization of 5-(Piperidin-1-ylsulfonyl)pyridine-2-thiol is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is critical for its interactions with biomolecules and the modulation of cellular processes.
Eigenschaften
IUPAC Name |
5-piperidin-1-ylsulfonyl-1H-pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S2/c13-16(14,12-6-2-1-3-7-12)9-4-5-10(15)11-8-9/h4-5,8H,1-3,6-7H2,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXQWRWGIOERRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CNC(=S)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501247250 | |
| Record name | 5-(1-Piperidinylsulfonyl)-2(1H)-pyridinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57268503 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852400-11-4 | |
| Record name | 5-(1-Piperidinylsulfonyl)-2(1H)-pyridinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852400-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1-Piperidinylsulfonyl)-2(1H)-pyridinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501247250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


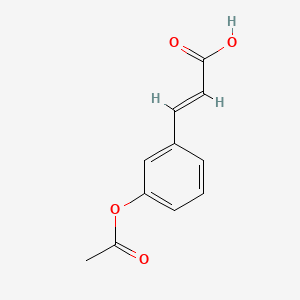


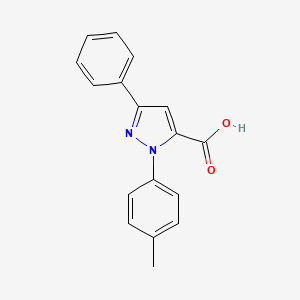
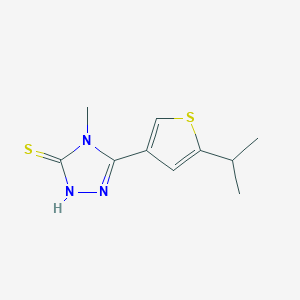


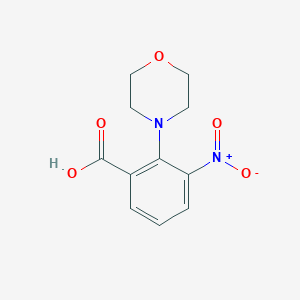
![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1276299.png)
